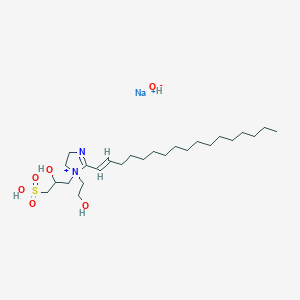

Sodium 2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE is a synthetic organic compound It is characterized by its complex molecular structure, which includes a long hydrocarbon chain, an imidazolium ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE typically involves multiple steps:

Formation of the Imidazolium Ring: The imidazolium ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Hydrocarbon Chain: The heptadecenyl group can be introduced through an alkylation reaction.

Introduction of Functional Groups: The hydroxyethyl and sulfonatopropyl groups can be added through nucleophilic substitution reactions.

Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE can undergo various chemical reactions, including:

Oxidation: The hydrocarbon chain can be oxidized to introduce additional functional groups.

Reduction: The imidazolium ring can be reduced under specific conditions.

Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new alkyl or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also serve as a precursor for the synthesis of more complex molecules.

Biology

In biological research, it may be used to study membrane interactions and protein-lipid interactions due to its structural similarity to certain biological molecules.

Medicine

Potential medical applications include its use as a drug delivery agent or as a component in formulations for topical treatments.

Industry

In industry, this compound can be used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of SODIUM 2-(HEPTADECENYL)-4,5-DIHYDRO-1-(2-HYDROXYETHYL)-1-(2-HYDROXY-3-SULFONATOPROPYL)-1H-IMIDAZOLIUM HYDROXIDE involves its interaction with molecular targets such as cell membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

SODIUM DODECYL SULFATE: A widely used surfactant with a simpler structure.

SODIUM LAURYL ETHER SULFATE: Another common surfactant with similar applications.

IMIDAZOLIUM-BASED IONIC LIQUIDS: Compounds with similar imidazolium rings but different functional groups.

Biological Activity

Sodium 2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide is a synthetic organic compound characterized by its complex molecular structure, which includes a long hydrocarbon chain, an imidazolium ring, and multiple functional groups. This compound has garnered interest in various fields due to its potential biological activities, particularly in biomedical applications.

- Molecular Formula : C25H50N2NaO6S

- Molecular Weight : 529.7 g/mol

- CAS Number : 71929-13-0

- IUPAC Name : Sodium;3-[2-[(E)-heptadec-1-enyl]-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonic acid;hydroxide

The biological activity of this compound is primarily attributed to its amphiphilic nature, allowing it to interact with lipid bilayers and proteins. It can integrate into cell membranes, potentially altering their properties and influencing cellular processes such as signal transduction and membrane fluidity.

Key Mechanisms:

- Membrane Interaction : Alters membrane permeability and fluidity.

- Protein Binding : Interacts with various proteins, influencing enzymatic activities and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Inhibition of growth in Gram-positive and Gram-negative bacteria |

| Fungi | Effective against common fungal strains |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity makes it a candidate for further development in cancer therapy.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 5 |

| MCF-7 (breast cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Technical University of Denmark evaluated the antimicrobial properties of the compound against various bacterial strains. The results demonstrated significant inhibition of growth, particularly in Staphylococcus aureus and Escherichia coli. The study concluded that the compound's mechanism involves disruption of the bacterial cell membrane integrity.

Study 2: Cancer Cell Apoptosis

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, suggesting potential as an anticancer agent.

Properties

CAS No. |

71929-13-0 |

|---|---|

Molecular Formula |

C25H50N2NaO6S+ |

Molecular Weight |

529.7 g/mol |

IUPAC Name |

sodium;3-[2-[(E)-heptadec-1-enyl]-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonic acid;hydroxide |

InChI |

InChI=1S/C25H48N2O5S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-26-18-19-27(25,20-21-28)22-24(29)23-33(30,31)32;;/h16-17,24,28-29H,2-15,18-23H2,1H3;;1H2/q;+1;/b17-16+;; |

InChI Key |

VUAGQMZCWSBMDT-WXIBIURSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C1=NCC[N+]1(CCO)CC(CS(=O)(=O)O)O.[OH-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC1=NCC[N+]1(CCO)CC(CS(=O)(=O)O)O.[OH-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.